1-(3-Chlorophenyl)-4-nitrosopiperazine
CAS No.: 2219339-13-4
Cat. No.: VC7247064
Molecular Formula: C10H12ClN3O
Molecular Weight: 225.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2219339-13-4 |
---|---|
Molecular Formula | C10H12ClN3O |
Molecular Weight | 225.68 |
IUPAC Name | 1-(3-chlorophenyl)-4-nitrosopiperazine |
Standard InChI | InChI=1S/C10H12ClN3O/c11-9-2-1-3-10(8-9)13-4-6-14(12-15)7-5-13/h1-3,8H,4-7H2 |
Standard InChI Key | SAUUWOYGFFSLAY-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)N=O |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-(3-Chlorophenyl)-4-nitrosopiperazine features a piperazine backbone substituted with a 3-chlorophenyl group at the 1-position and a nitroso (-NO) group at the 4-position. The chlorine atom on the phenyl ring enhances the compound’s electron-withdrawing properties, influencing its reactivity in substitution and redox reactions . The nitroso group contributes to its role as a nitrosamine impurity, a class of compounds scrutinized for potential carcinogenicity in pharmaceutical products .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 2219339-13-4 | |
Molecular Formula | ||
Molecular Weight | 225.67 g/mol | |
IUPAC Name | 4-(3-Chlorophenyl)-1-nitrosopiperazine | |
SMILES Notation | O=NN1CCN(C2=CC=CC(Cl)=C2)CC1 |
Synthesis and Manufacturing
Industrial Synthesis Pathways
The synthesis of 1-(3-chlorophenyl)-4-nitrosopiperazine typically involves multi-step reactions starting from 3-chloroaniline and diethanolamine. A patent by CN104402842A outlines a three-step process :
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Cyclization: Reacting diethanolamine with sulfonium salts under basic conditions to form the piperazine ring.
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Substitution: Introducing the 3-chlorophenyl group via reaction with 3-chloroaniline and (2-chloroethyl)methylamine hydrochloride in dimethylbenzene .
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Nitrosation: Treating 1-(3-chlorophenyl)piperazine with nitrosating agents, such as sodium nitrite in acidic conditions, to introduce the nitroso group .
Table 2: Optimized Reaction Conditions from Patent CN104402842A
Step | Reactants | Solvent | Temperature | Yield |
---|---|---|---|---|
1 | Diethanolamine, sulfonium salts | CHCl₃ | 60–80°C | 75–85% |
2 | 3-Chloroaniline, (2-chloroethyl)methylamine | Dimethylbenzene | 100–120°C | 70–78% |
3 | 1-(3-Chlorophenyl)piperazine, NaNO₂ | H₂O/acetone | 0–10°C | 60–65% |
This route emphasizes mild reaction conditions and high purity, critical for industrial-scale production .
Analytical and Research Applications
Pharmaceutical Quality Control
As a nitrosamine reference standard, this compound is indispensable for:
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Method Validation: Ensuring analytical techniques (e.g., HPLC-MS) can detect trace impurities in trazodone and related drugs .
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Regulatory Compliance: Meeting FDA and EMA guidelines requiring nitrosamine levels below 0.03 ppm in finished products .
Industrial Chemical Intermediates
The compound serves as a precursor in synthesizing piperazine-based pharmaceuticals, including antipsychotics and antihistamines . Its nitroso group also facilitates studies on nitrosation kinetics, a critical factor in API stability testing .
Comparison with Related Compounds
1-(3-Chlorophenyl)piperazine (mCPP)
Unlike its nitroso derivative, mCPP is pharmacologically active, acting as a serotonin receptor agonist . The nitroso group in 1-(3-chlorophenyl)-4-nitrosopiperazine renders it chemically distinct, prioritizing its role in analytical settings over biological activity .
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